Emtricitabine

Description

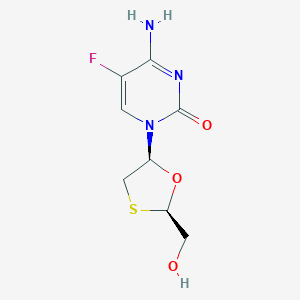

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040129 | |

| Record name | Emtricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off white powder, White solid from ether and methanol | |

CAS No. |

143491-57-0, 143491-54-7 | |

| Record name | Emtricitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143491-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emtricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMTRICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMTRICITABINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138, 136-140 °C, 136 - 140 °C | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Emtricitabine: A Comprehensive Technical Guide on its Chemical Properties and Synthesis

Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Properties of this compound

This compound, with the chemical name 5-fluoro-1-(2R,5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine, is a synthetic nucleoside analog of cytidine.[2][3] It is a white to off-white crystalline powder.[3][4] The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | [4] |

| Chemical Formula | C₈H₁₀FN₃O₃S | [4] |

| Molecular Weight | 247.25 g/mol | [4] |

| Melting Point | 136-140 °C | [4][5] |

| Solubility in Water (at 25 °C) | Approximately 112 mg/mL | [2][3] |

| pKa | 2.65 | [2][3][4] |

| LogP | -0.43 | [3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A key method involves the Vorbrüggen glycosylation, which couples a silylated pyrimidine base with an oxathiolane sugar derivative.[6][7]

Experimental Protocol: Synthesis via Vorbrüggen Glycosylation

This protocol is a generalized representation based on published synthesis methodologies.[6][7]

Materials:

-

5-fluorocytosine

-

N,O-bis(trimethylsilyl)acetamide (BSA)

-

(2R,5R)-5-acetoxy-1,3-oxathiolane-2-carboxylate derivative (sugar donor)

-

Chlorotrimethylsilane (TMSCl)

-

Sodium Iodide (NaI)

-

Dichloromethane (wet)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ether

Procedure:

-

Silylation of 5-fluorocytosine: 5-fluorocytosine is suspended in a suitable solvent like dichloromethane, and N,O-bis(trimethylsilyl)acetamide (BSA) is added. The mixture is heated to reflux until the 5-fluorocytosine is fully dissolved, indicating the formation of the silylated derivative. The solution is then cooled to room temperature.

-

Glycosylation: In a separate flask, the 1,3-oxathiolanyl acetate donor, chlorotrimethylsilane (TMSCl), and sodium iodide (NaI) are dissolved in wet dichloromethane.[6][7] The solution of silylated 5-fluorocytosine is then added to this mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Water plays a crucial role in the diastereoselectivity of this reaction.[6]

-

Work-up and Purification: Upon completion, the reaction mixture is quenched and extracted. The organic layer is washed, dried, and concentrated. The resulting product, a penultimate intermediate, can be purified by crystallization.[6]

-

Reduction: The purified intermediate is dissolved in a solvent such as methanol and cooled in an ice bath. Sodium borohydride is added portion-wise to reduce the ester group to a hydroxyl group, yielding this compound.[7][8]

-

Final Purification: The final product, this compound, is purified by crystallization from a solvent system like methanol and ether to yield a white to off-white solid.[5]

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[9][10]

-

Cellular Uptake and Phosphorylation: this compound enters host cells and is phosphorylated by cellular enzymes to its active triphosphate form, this compound 5'-triphosphate.[10][11]

-

Inhibition of Reverse Transcriptase: this compound 5'-triphosphate competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme.[1][11][12]

-

Chain Termination: Once incorporated into the viral DNA, this compound lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[10][13] This results in the termination of DNA chain elongation, thereby halting the replication of the virus.[10][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. CN101391997B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Facebook [cancer.gov]

Methodological & Application

Application Notes and Protocols for Evaluating the Antiviral Activity of Emtricitabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC) is a synthetic nucleoside analog of cytidine and a potent reverse transcriptase inhibitor.[1][2] It is a cornerstone of combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) infection and is also active against the Hepatitis B virus (HBV).[1][3] These application notes provide detailed cell-based assay protocols to evaluate the antiviral efficacy and cytotoxicity of this compound, enabling researchers to assess its therapeutic potential and conduct further drug development studies.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is phosphorylated by cellular enzymes to its active triphosphate form, this compound 5'-triphosphate.[1] This active metabolite structurally mimics the natural deoxycytidine 5'-triphosphate (dCTP). The HIV reverse transcriptase (RT), a crucial enzyme for viral replication, mistakenly incorporates this compound 5'-triphosphate into the newly synthesizing viral DNA strand.[1][2][4] this compound lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to the premature termination of the DNA chain.[1] This action effectively halts the conversion of the viral RNA genome into DNA, a critical step in the retroviral life cycle, thereby preventing the virus from replicating.[1][2][4]

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various cell lines. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: Anti-HIV-1 Activity of this compound

| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| MT-2 | HIV-1 (wild-type) | Additive to synergistic with Tenofovir | >100 | >100 | [5] |

| MT-4 | HIV-1 (IIIB) | Approx. 4-fold more active than Lamivudine | Not Specified | Not Specified | [1] |

| Human PBMCs | HIV-1 (clinical isolates) | Equally active as Lamivudine and Zidovudine | >100 | >100 | [1] |

| CEM | HIV-1 | Efficiently converted to active metabolites | >100 | >100 | [1] |

Table 2: Anti-HIV-2 and Anti-HBV Activity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HIV-2 | Various cell systems | Demonstrates antiviral activity | Not Specified | Not Specified | [1] |

| HBV | In vitro | 0.01 - 0.04 | >100 | >2500 - 10000 | [1] |

Note: CC50 values are often determined in separate experiments from EC50 values. The SI values presented are estimations based on available data. A CC50 of >100 µM is commonly reported, indicating low cytotoxicity at effective antiviral concentrations.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral activity and cytotoxicity of this compound are provided below.

Protocol 1: HIV-1 Replication Inhibition Assay (p24 Antigen Capture ELISA)

This protocol determines the ability of this compound to inhibit HIV-1 replication in a susceptible T-cell line, such as MT-4 or CEM, by quantifying the production of the viral p24 antigen.

Materials:

-

MT-4 or CEM cells

-

HIV-1 laboratory-adapted strain (e.g., IIIB)

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

-

This compound stock solution (in DMSO or cell culture medium)

-

96-well cell culture plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MT-4 or CEM cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a "no drug" control (virus only) and a "no virus" control (cells only).

-

Virus Infection: Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the "no virus" control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell culture supernatant.

-

p24 ELISA: Perform the HIV-1 p24 Antigen Capture ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound on the host cells used in the antiviral assays to determine the CC50 value.

Materials:

-

MT-4, CEM, HepG2, or other relevant cell lines

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate overnight.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a "no drug" control (cells with medium only).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the "no drug" control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)

This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase. Commercial kits are widely available for this purpose.

Materials:

-

HIV-1 Reverse Transcriptase Assay Kit (e.g., from Millipore, Roche, or other suppliers)

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound stock solution

-

Microplate suitable for the assay (as per kit instructions)

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as described in the kit manual. This typically includes a reaction buffer, a template/primer hybrid, and labeled nucleotides.

-

Compound Dilution: Prepare serial dilutions of this compound in the appropriate buffer.

-

Assay Setup: In a microplate, combine the reaction buffer, template/primer, labeled nucleotides, HIV-1 RT enzyme, and the this compound dilutions according to the kit's protocol. Include a "no drug" control (enzyme only) and a "no enzyme" control (background).

-

Incubation: Incubate the plate at 37°C for the time specified in the kit manual (typically 1-2 hours).

-

Detection: Perform the detection step as per the kit's instructions. This may involve capturing the newly synthesized DNA on a plate and detecting it with an antibody-enzyme conjugate that produces a colorimetric or chemiluminescent signal.

-

Data Analysis: Read the signal using a plate reader. Calculate the percentage of inhibition of RT activity for each this compound concentration compared to the "no drug" control. Determine the IC50 value, which is the concentration of the drug that inhibits enzyme activity by 50%.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Levels of Intracellular Phosphorylated Tenofovir and this compound Correlate With Natural Substrate Concentrations in Peripheral Blood Mononuclear Cells of Persons Prescribed Daily Oral Truvada for HIV Pre-exposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cellosaurus cell line CCRF-CEM (CVCL_0207) [cellosaurus.org]

- 5. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Generation of Emtricitabine-Resistant HIV-1 Strains

Introduction

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2] A key challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. The primary mutation associated with this compound resistance is the M184V or M184I substitution in the reverse transcriptase (RT) domain of the pol gene.[1][2][3][4] This mutation confers high-level resistance to this compound and the structurally similar drug, lamivudine (3TC).[1][2][3] Understanding the dynamics of this compound resistance development is crucial for the design of new therapeutic strategies and for monitoring the effectiveness of current treatments. This application note provides a detailed protocol for the in vitro selection and characterization of this compound-resistant HIV-1 strains.

Principle

The in vitro generation of drug-resistant HIV-1 is achieved through serial passage of the virus in a susceptible cell line in the presence of escalating concentrations of the antiretroviral drug. This process mimics the selective pressure that drives the emergence of resistant variants in vivo. The protocol outlined below describes a dose-escalation strategy to select for this compound-resistant HIV-1, followed by genotypic and phenotypic characterization of the resulting viral strains.

Experimental Protocols

Materials

-

Cell Line: MT-2 cells (or other susceptible human T-cell line, e.g., PM1, CEM)

-

Virus: Wild-type HIV-1 laboratory strain (e.g., HIV-1LAI, HIV-1IIIB)

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (FTC): Stock solution of known concentration.

-

Reagents for Virus Titration: p24 antigen ELISA kit.

-

Reagents for Genotypic Analysis: Viral RNA extraction kit, reverse transcriptase, PCR reagents, primers for HIV-1 pol gene, DNA sequencing reagents.

-

Reagents for Phenotypic Analysis: Recombinant luciferase-expressing HIV-1 vectors (wild-type and mutant), TZM-bl reporter cell line, luciferase assay substrate.

Protocol 1: In Vitro Selection of this compound-Resistant HIV-1

-

Preparation:

-

Propagate MT-2 cells in culture medium. Ensure cells are in the logarithmic growth phase before infection.

-

Thaw a stock of wild-type HIV-1 and determine its tissue culture infectious dose (TCID50) on MT-2 cells.

-

-

Initial Infection and Drug Exposure:

-

In a 24-well plate, seed 1 x 106 MT-2 cells in 1 mL of culture medium.

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Prepare parallel cultures. One set of cultures will be the control (no drug), and the other set will be exposed to this compound.

-

The initial concentration of this compound should be close to the 50% effective concentration (EC50) for the wild-type virus. For example, start with 0.5 nM FTC.

-

-

Serial Passage and Dose Escalation:

-

Incubate the cultures at 37°C in a 5% CO2 incubator.

-

Monitor the cultures for signs of viral replication, such as syncytia formation or by measuring the p24 antigen concentration in the supernatant every 3-4 days.

-

When viral replication is robust in the drug-treated cultures (as indicated by a significant increase in p24 antigen), harvest the cell-free supernatant.

-

Use the harvested virus to infect fresh MT-2 cells.

-

In the subsequent passage, double the concentration of this compound.

-

If viral replication is suppressed at the higher drug concentration, maintain the culture for a longer period (up to 7-10 days) to allow for the emergence of resistant variants. If replication is still not observed, the drug concentration may need to be increased more gradually.

-

Continue this process of serial passage with escalating concentrations of this compound. Resistant variants are often selected after 15-20 passages.[5]

-

Protocol 2: Genotypic Characterization of Resistant Virus

-

RNA Extraction: Extract viral RNA from the supernatant of the resistant virus culture using a commercial viral RNA extraction kit.

-

RT-PCR: Synthesize cDNA from the viral RNA using a reverse transcriptase. Amplify the reverse transcriptase coding region of the pol gene using PCR with specific primers.

-

DNA Sequencing: Purify the PCR product and perform Sanger sequencing to identify mutations in the reverse transcriptase gene. Compare the sequence to that of the wild-type virus to identify amino acid substitutions, particularly at codon 184.

Protocol 3: Phenotypic Characterization of Resistant Virus

-

Site-Directed Mutagenesis: Introduce the identified mutation (e.g., M184V) into a wild-type HIV-1 molecular clone that contains a luciferase reporter gene.

-

Virus Production: Transfect HEK293T cells with the wild-type and mutant proviral DNA to produce recombinant virus stocks.

-

Susceptibility Assay:

-

Seed TZM-bl reporter cells in a 96-well plate.

-

Infect the cells with equal amounts of wild-type and mutant viruses in the presence of serial dilutions of this compound.

-

After 48 hours of incubation, measure the luciferase activity in the cell lysates.

-

Calculate the EC50 for both the wild-type and mutant viruses by plotting the percentage of inhibition versus the drug concentration. The fold-resistance is calculated as the ratio of the EC50 of the mutant virus to the EC50 of the wild-type virus.

-

Data Presentation

Table 1: Genotypic and Phenotypic Characterization of this compound-Resistant HIV-1

| Virus Strain | Reverse Transcriptase Mutation(s) | This compound EC50 (nM) | Fold-Resistance |

| Wild-Type (HIV-1LAI) | None | 0.5 | 1 |

| This compound-Resistant | M184V | >50 | >100 |

| This compound-Resistant | M184I | >50 | >100 |

Note: The EC50 and fold-resistance values are representative and may vary depending on the specific experimental conditions. The M184V/I mutation is known to cause a high level of resistance (>100-fold) to this compound.[2]

Table 2: Common Mutations Selected by this compound and Other NRTIs In Vitro

| Drug(s) | Primary Resistance Mutation(s) |

| This compound alone | M184V, M184I[3] |

| Lamivudine alone | M184V, M184I[3] |

| Tenofovir alone | K65R[3] |

| This compound + Tenofovir | M184V/I, K65R[3] |

| Abacavir | M184V, Y115F, K65R[3] |

Visualizations

Caption: Experimental workflow for in vitro selection of this compound-resistant HIV-1.

Caption: Logical relationship between drug pressure and the emergence of resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and this compound or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro induction of human immunodeficiency virus type 1 variants resistant to phosphoralaninate prodrugs of Z-methylenecyclopropane nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Techniques for Analyzing Emtricitabine's Intracellular Phosphorylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV infection. Its efficacy relies on intracellular phosphorylation to its active form, this compound triphosphate (FTC-TP), which acts as a competitive inhibitor of the viral reverse transcriptase.[1][2] Quantifying the intracellular concentrations of FTC and its phosphorylated metabolites is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanisms of drug resistance. This document provides detailed application notes and protocols for the analysis of this compound's intracellular phosphorylation, focusing on the most widely used and validated techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Signaling Pathway of this compound Intracellular Phosphorylation

This compound, a cytidine analog, undergoes a three-step intracellular phosphorylation process to become its active triphosphate form.[3] This metabolic activation is carried out by several cellular kinases. The initial and rate-limiting step is the conversion of this compound to this compound monophosphate (FTC-MP), primarily by deoxycytidine kinase (DCK) and to a lesser extent by thymidine kinase 1 (TK1). Subsequently, cytidine monophosphate kinase 1 (CMPK1) catalyzes the phosphorylation of FTC-MP to this compound diphosphate (FTC-DP). Finally, phosphoglycerate kinase 1 (PGK1) is hypothesized to be involved in the formation of the active this compound triphosphate (FTC-TP).[3][4]

Figure 1: Intracellular phosphorylation pathway of this compound.

II. Analytical Techniques and Protocols

The quantification of intracellular FTC-TP is challenging due to its low concentration and polar nature. The two primary methods employed are HPLC-UV and LC-MS/MS, each with its own advantages and considerations.

A. HPLC-UV Method for FTC-TP Quantification in PBMCs

This method involves the separation of FTC phosphates by solid-phase extraction (SPE), followed by enzymatic dephosphorylation of FTC-TP to FTC, which is then quantified by a validated HPLC-UV method.[5]

1. Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Genetic Variation of the Kinases That Phosphorylate Tenofovir and this compound in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenofovir/Emtricitabine Metabolites and Endogenous Nucleotide Exposures are Associated with p16INK4a Expression in Subjects on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of Intracellular Triphosphate of this compound in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Emtricitabine Resistance in HIV-1 Strains with M184V/I Mutations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HIV-1 strains with emtricitabine resistance due to M184V/I mutations in the reverse transcriptase (RT).

Frequently Asked Questions (FAQs)

Q1: What is the significance of the M184V/I mutation in HIV-1?

The M184V/I mutation in the reverse transcriptase gene of HIV-1 is a primary resistance mutation selected by the nucleoside reverse transcriptase inhibitors (NRTIs) this compound (FTC) and lamivudine (3TC).[1] This single amino acid substitution from methionine to either valine or isoleucine at codon 184 confers high-level resistance to both drugs, significantly reducing their antiviral efficacy.[1] However, the mutation also has a fitness cost to the virus, impairing its replication capacity.[1]

Q2: If a viral strain has the M184V mutation, is there any benefit to continuing this compound or lamivudine therapy?

Paradoxically, yes. Clinical evidence suggests a residual clinical benefit to continuing 3TC or FTC even in the presence of the M184V mutation.[1] The reduced viral fitness associated with the M184V mutant can lead to lower viral loads compared to wild-type virus in the absence of treatment.[1] Furthermore, the M184V mutation can increase the susceptibility of the virus to other NRTIs, such as tenofovir and zidovudine, a phenomenon known as hypersensitization.[2][3]

Q3: How effective are newer antiretroviral regimens against HIV-1 with pre-existing M184V/I mutations?

Newer combination therapies have shown high efficacy in suppressing HIV-1 in patients with pre-existing M184V/I mutations. For instance, the single-tablet regimen of bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) has demonstrated high rates of virologic suppression in this patient population.[4][5][6] Pooled data from multiple clinical trials showed that 98% of participants with pre-existing M184V/I who switched to B/F/TAF maintained viral suppression.[5][6]

Q4: What are some of the next-generation compounds being investigated to overcome this compound resistance?

Several novel compounds are in development. Islatravir (ISL), a nucleoside reverse transcriptase translocation inhibitor (NRTtI), and lenacapavir, a capsid inhibitor, are being investigated as a long-acting oral combination therapy.[7][8][9] Studies have shown that islatravir retains activity against some NRTI-resistant strains, although its susceptibility is reduced by the M184V mutation.[10] Novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) are also being developed with improved resistance profiles against common mutations.[11]

Troubleshooting Guides

Genotypic and Phenotypic Assay Discrepancies

Problem: My genotypic assay detects the M184V mutation, but the phenotypic assay shows susceptibility to this compound, or vice-versa.

Possible Causes and Solutions:

-

Genotypic Mixtures: Population-based sequencing may detect the M184V mutation as part of a mixed viral population. If the resistant strain is a minor variant (e.g., <20% of the total viral population), it may not be sufficient to confer phenotypic resistance in a standard assay.[4]

-

Solution: Consider using a more sensitive method like next-generation sequencing (NGS) to quantify the proportion of the M184V mutant.

-

-

Assay Sensitivity: Phenotypic assays have varying cut-offs for defining resistance. A low-level resistance might be interpreted as susceptible by some assays.

-

Solution: Review the specific fold-change cut-offs for the assay being used and compare them with established standards.

-

-

Complex Mutation Patterns: The presence of other mutations in the reverse transcriptase gene can sometimes influence the phenotypic expression of M184V resistance.[4] For example, certain mutations can antagonize the effect of others.

-

Solution: Analyze the full genotypic profile for other known resistance mutations and consult a comprehensive HIV drug resistance database for potential interactions.

-

-

Archived Resistance: Genotypic testing of proviral DNA from peripheral blood mononuclear cells (PBMCs) can detect archived resistance mutations that may not be present in the currently replicating plasma virus.[8]

-

Solution: Correlate the genotypic results from PBMCs with the plasma viral genotype and the patient's treatment history.

-

PCR Amplification Failure in Genotypic Assays

Problem: I am unable to amplify the HIV-1 pol gene for Sanger sequencing.

Possible Causes and Solutions:

-

Low Viral Load: A plasma viral load of at least 500-1000 copies/mL is generally required for successful amplification.[12]

-

Solution: Confirm the patient's viral load. If it is low, consider concentrating the virus from a larger plasma volume or using a more sensitive amplification protocol.

-

-

Primer Mismatch: The high genetic variability of HIV-1 can lead to mismatches between the primers and the target sequence, especially in non-B subtypes.

-

Solution: Use a set of universal or subtype-specific primers. If the subtype is unknown, consider using a cocktail of primers targeting conserved regions.

-

-

RNA Degradation: Improper sample handling and storage can lead to the degradation of viral RNA.

-

Solution: Ensure plasma samples are processed and frozen at -80°C as soon as possible after collection. Use RNase-free techniques throughout the extraction and amplification process.

-

-

PCR Inhibitors: Substances present in the plasma sample or introduced during RNA extraction can inhibit the reverse transcriptase or Taq polymerase.

-

Solution: Use a robust RNA extraction kit that effectively removes inhibitors. If inhibition is suspected, a dilution of the RNA template may help.

-

Quantitative Data Summary

Table 1: In Vitro Activity of Novel Antiretrovirals against this compound-Resistant HIV-1

| Compound | Drug Class | HIV-1 Strain | Fold Change in EC50/IC50 (vs. Wild-Type) | Reference |

| Islatravir | NRTtI | M184V | 7.3 - 9.0 | [10][13] |

| Islatravir | NRTtI | K65R + M184V | ~3.0 | [10] |

| Tenofovir Alafenamide (TAF) | NRTI | M184V | 0.5 (hypersusceptible) | [13] |

| Lenacapavir | Capsid Inhibitor | M184V | No significant change | [7][14] |

| GS-5894 | NNRTI | Panel of NNRTI-resistant variants | Superior to marketed NNRTIs | [7] |

Table 2: Clinical Efficacy of Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) in Virologically Suppressed Participants with Pre-existing M184V/I

| Study Population | Number of Participants with M184V/I | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) | Follow-up Duration | Reference |

| Pooled analysis of 6 clinical trials | 182 | 98% | Last on-treatment visit | [5][6] |

| Studies 1878 and 1844 | 54 | 96% | 48 weeks | [4] |

| BICTARG Study | 92 | 97% | 48 weeks | [15] |

Experimental Protocols

Genotypic Resistance Testing by Sanger Sequencing of the HIV-1 pol Gene

This protocol provides a general overview. Specific reagents and cycling conditions should be optimized in your laboratory.

-

Viral RNA Extraction:

-

Extract viral RNA from 0.5-1.0 mL of patient plasma using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

-

Elute the RNA in RNase-free water or the provided elution buffer.

-

-

Reverse Transcription and First-Round PCR:

-

Perform a one-step RT-PCR to convert the viral RNA to cDNA and amplify a larger fragment of the pol gene.

-

Use primers that flank the protease and reverse transcriptase regions.

-

Typical RT-PCR cycling conditions:

-

Reverse transcription: 50°C for 30-60 minutes.

-

Initial denaturation: 94°C for 2-5 minutes.

-

35-40 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 50-55°C for 30 seconds.

-

Extension: 68-72°C for 1.5-2 minutes.

-

-

Final extension: 68-72°C for 10 minutes.

-

-

-

Nested PCR:

-

Use the product from the first-round PCR as a template for a second round of PCR (nested PCR) with internal primers to increase the specificity and yield of the target amplicon.

-

Typical nested PCR cycling conditions:

-

Initial denaturation: 94°C for 2-5 minutes.

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 55-60°C for 30 seconds.

-

Extension: 72°C for 1-1.5 minutes.

-

-

Final extension: 72°C for 10 minutes.

-

-

-

PCR Product Purification:

-

Analyze the nested PCR product on an agarose gel to confirm the correct size.

-

Purify the PCR product using a commercial PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT).

-

-

Sanger Sequencing:

-

Perform cycle sequencing reactions using the purified PCR product as a template and a set of overlapping internal sequencing primers.

-

Use a dye-terminator sequencing chemistry (e.g., BigDye Terminator).

-

Purify the sequencing reaction products to remove unincorporated dye terminators.

-

Analyze the products on a capillary electrophoresis-based genetic analyzer.

-

-

Data Analysis:

-

Assemble the forward and reverse sequencing reads to generate a consensus sequence.

-

Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.

-

Use a drug resistance interpretation algorithm (e.g., Stanford University HIV Drug Resistance Database) to determine the clinical significance of the identified mutations.

-

Phenotypic Drug Susceptibility Assay using TZM-bl Reporter Cells

This assay measures the ability of a drug to inhibit the replication of patient-derived or laboratory-adapted HIV-1 strains.

-

Virus Preparation:

-

Culture patient-derived virus or a laboratory strain with a known genotype (e.g., wild-type or M184V mutant).

-

Harvest the virus-containing supernatant and determine the 50% tissue culture infectious dose (TCID50).

-

-

Assay Setup:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Prepare serial dilutions of the antiretroviral drug to be tested in culture medium.

-

In a separate plate, pre-incubate a standardized amount of virus (e.g., 200 TCID50) with the drug dilutions for 1 hour at 37°C.

-

-

Infection:

-

Remove the culture medium from the TZM-bl cells and add the virus-drug mixtures.

-

Include control wells with cells only (background), cells and virus (no drug), and cells with drug only (cytotoxicity).

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. TZM-bl cells contain an integrated luciferase gene under the control of the HIV-1 LTR, so luciferase expression is proportional to viral replication.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

The fold change in resistance is calculated by dividing the IC50 of the test virus by the IC50 of a drug-susceptible wild-type reference virus.

-

Visualizations

Caption: Workflow for HIV-1 drug resistance testing and clinical decision-making.

Caption: Mechanism of M184V-mediated this compound resistance and tenofovir hypersensitivity.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Sensing of HIV-1 Infection in Tzm-bl Cells with Reconstituted Expression of STING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV Drug Resistance Database [hivdb.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. pol Gene Sanger Sequencing [bio-protocol.org]

- 7. hivandmore.de [hivandmore.de]

- 8. eatg.org [eatg.org]

- 9. gilead.com [gilead.com]

- 10. Thymidine Analogue Mutations with M184V Significantly Decrease Phenotypic Susceptibility of HIV-1 Subtype C Reverse Transcriptase to Islatravir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Optimizing Emtricitabine delivery for enhanced bioavailability in research models

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing emtricitabine (FTC) delivery for enhanced bioavailability in research models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound is a hydrophilic drug, which can limit its passive diffusion across the gastrointestinal membrane. While it is generally well-absorbed, its short plasma half-life of 8 to 10 hours necessitates frequent dosing, which can lead to issues with patient adherence.[1][2][3] Crushing this compound-containing tablets can also lead to suboptimal drug exposure.[4][5] The development of long-acting formulations is a key strategy to overcome these limitations.[6][7][8]

Q2: What are the most common strategies to enhance the bioavailability and prolong the release of this compound?

Common strategies focus on advanced drug delivery systems and chemical modification of the drug itself. These include:

-

Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), niosomes, or solid lipid nanoparticles (SLNs), can protect the drug from degradation, control its release, and improve its absorption.[9][10][11][12][13]

-

Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its permeability across biological membranes.[6][8][14][15] These prodrugs are then converted to the active this compound form within the body.

Q3: How do nanoformulations improve the pharmacokinetic profile of this compound?

Nanoformulations, such as PLGA nanoparticles, have been shown to significantly improve the pharmacokinetic profile of this compound. For instance, optimized FTC-loaded PLGA nanoparticles have demonstrated a 1.63-fold increase in maximum plasma concentration (Cmax) and a 5.39-fold increase in the total drug exposure (AUC) compared to the pure drug in rat models.[9][11] This is attributed to the sustained release of the drug from the nanoparticles and potential uptake by the lymphatic system, bypassing first-pass metabolism.

Q4: What are the key parameters to consider when developing an this compound nanoformulation?

When developing an this compound nanoformulation, it is crucial to optimize several parameters to ensure desired performance. Key considerations include:

-

Particle Size: Typically in the range of 180-280 nm for PLGA nanoparticles.[9]

-

Encapsulation Efficiency (%EE): This measures the percentage of the drug that is successfully entrapped within the nanoparticles. Values can range from 35.72% to 82.31% for PLGA nanoparticles and can be as high as 81% for chitosan nanoparticles.[9][16]

-

Drug Loading (%DL): This indicates the amount of drug per unit weight of the nanoparticle.

-

In Vitro Release Profile: The rate and duration of drug release from the nanoparticles, which can be sustained for up to 15 days for PLGA formulations.[9][11]

Troubleshooting Guides

Low Encapsulation Efficiency (%EE) in PLGA Nanoparticles

Problem: The encapsulation efficiency of this compound in your PLGA nanoparticles is consistently low.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Step |

| High water solubility of this compound | This compound is highly water-soluble, leading to its partitioning into the external aqueous phase during the emulsification process. |

| Solution 1: Utilize a water-in-oil-in-water (w/o/w) double emulsion method, which is more suitable for hydrophilic drugs.[9][11] | |

| Solution 2: Increase the viscosity of the primary aqueous phase by adding a viscosity-enhancing agent. | |

| Inadequate Polymer Concentration | The concentration of PLGA may be too low to effectively encapsulate the drug. |

| Solution: Systematically vary the PLGA concentration to find the optimal ratio of polymer to drug. Higher PLGA concentrations have been shown to influence drug loading capacity.[9] | |

| Suboptimal Surfactant Concentration | The concentration of the surfactant used to stabilize the emulsion may not be optimal, leading to premature drug leakage. |

| Solution: Optimize the concentration of surfactants like polyvinyl alcohol (PVA) or Tetradecyltrimethylammonium bromide (TTAB).[9] | |

| Issues with Homogenization | The homogenization speed or duration may be insufficient to form stable nanoparticles, affecting drug entrapment. |

| Solution: Optimize the high-pressure homogenization process parameters, including pressure and the number of cycles. |

Inconsistent In Vitro Drug Release Profile

Problem: The in vitro release of this compound from your nanoparticles is erratic or shows a high initial burst release.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Step |

| Drug Adsorbed to Nanoparticle Surface | A significant portion of the drug may be adsorbed onto the surface of the nanoparticles rather than being encapsulated. |

| Solution 1: Wash the nanoparticle suspension thoroughly after preparation to remove surface-adsorbed drug. | |

| Solution 2: Optimize the formulation parameters (e.g., polymer concentration) to favor encapsulation over surface adsorption. | |

| Inappropriate Dialysis Membrane | The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, allowing for rapid diffusion of the free drug. |

| Solution: Ensure the MWCO of the dialysis membrane is appropriate to retain the nanoparticles while allowing the released drug to diffuse out. | |

| Issues with the Release Medium | The pH or composition of the release medium (e.g., PBS pH 7.4) may not be optimal or consistent.[9] |

| Solution: Maintain consistent pH and composition of the release medium throughout the experiment. Ensure adequate sink conditions. | |

| Nanoparticle Instability | The nanoparticles may be aggregating or degrading in the release medium. |

| Solution: Assess the stability of your nanoparticles in the release medium by monitoring particle size and zeta potential over time. |

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rat Models

| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg·h/mL) | Bioavailability Enhancement (AUC-fold) | Reference |

| Pure this compound | 1.187 ± 0.21 | 2 | 12.34 ± 1.12 | - | [9] |

| Optimized PLGA Nanoparticles | 1.934 ± 2.91 | 16 | 66.54 ± 4.32 | 5.39 | [9][11] |

Table 2: Physicochemical Properties of this compound Nanoformulations

| Formulation Type | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| PLGA Nanoparticles | PLGA, TTAB | 180 - 280 | -26.52 to -28.17 | 35.72 - 82.31 | 76.45 - 94.28 | [9] |

| Niosomes | Non-ionic surfactant, Cholesterol | - | - | 64.45 | - | [10] |

| Chitosan Nanoparticles | Chitosan | - | - | up to 81 | - | [16] |

| PLGA Nanoparticles | PLGA, PVA | < 200 | -23 | 50.6 ± 5.5 | 4.2 ± 1.2 | [17] |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (w/o/w Emulsion Method)

-

Preparation of the Primary Emulsion (w/o):

-

Dissolve a known amount of this compound in an aqueous solution (e.g., deionized water or buffer). This forms the internal aqueous phase (w).

-

Dissolve PLGA in a suitable organic solvent (e.g., dichloromethane). This forms the oil phase (o).

-

Add the internal aqueous phase to the oil phase and sonicate at high speed to form a stable primary w/o emulsion.

-

-

Preparation of the Double Emulsion (w/o/w):

-

Prepare an external aqueous phase containing a surfactant (e.g., 1% PVA solution).

-

Add the primary emulsion to the external aqueous phase under constant stirring.

-

Homogenize the resulting mixture using a high-pressure homogenizer to form the w/o/w double emulsion.

-

-

Nanoparticle Formation:

-

Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

-

Washing and Collection:

-

Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

-

Lyophilize the final nanoparticle pellet for long-term storage.

-

Protocol 2: In Vitro Drug Release Study (Dialysis Membrane Method)

-

Preparation:

-

Accurately weigh a specific amount of lyophilized this compound-loaded nanoparticles and resuspend them in a known volume of release medium (e.g., PBS, pH 7.4).

-

Place the nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off.

-

-

Release Study:

-

Place the sealed dialysis bag into a larger container with a known volume of fresh release medium.

-

Maintain the setup at a constant temperature (e.g., 37°C) with continuous stirring.

-

-

Sampling:

-

At predetermined time intervals, withdraw a sample from the external release medium.

-

Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

-

-

Analysis:

Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model

-

Animal Dosing:

-

Fast male Wistar rats overnight before the experiment.

-

Administer the this compound formulation (e.g., pure drug solution or nanoparticle suspension) orally via gavage.

-

-

Blood Sampling:

-

Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, and 144 hours).

-

Collect the blood in heparinized tubes.

-

-

Plasma Separation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Extract this compound from the plasma samples using a suitable method (e.g., solid-phase extraction).

-

Quantify the this compound concentration in the plasma extracts using a validated LC-MS/MS method.[21]

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of this compound versus time.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[22]

-

Visualizations

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability of dissolved and crushed single tablets of bictegravir, this compound, tenofovir alafenamide in healthy adults: the SOLUBIC randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a Long Acting Nanoformulated this compound ProTide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 8. LEAP | DEVELOPMENT OF PRODRUG APPROACHES FOR LONG-ACTING NANOFORMULATIONS OF this compound-BASED REGIMENS [longactinghiv.org]

- 9. tandfonline.com [tandfonline.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Pharmacokinetics and in vivo biodistribution of optimized PLGA nanoparticulate drug delivery system for controlled release of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound prodrugs with improved anti-HIV activity and cellular uptake. | Semantic Scholar [semanticscholar.org]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. Development and characterization of this compound loaded Nanoparticles | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]

- 17. An Enhanced this compound-Loaded Long-Acting Nanoformulation for Prevention or Treatment of HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Analysis of this compound in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. phmethods.net [phmethods.net]

- 21. Simultaneous quantification of tenofovir, this compound, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

Troubleshooting Emtricitabine stability and degradation in solution

Welcome to the Technical Support Center for Emtricitabine Stability and Degradation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the primary factors that affect its stability?

A1: this compound's stability in solution is primarily influenced by pH, temperature, exposure to light, and the presence of oxidizing agents.[1][2] It is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][3]

Q2: I am observing unexpected peaks in my HPLC analysis. What are the known degradation products of this compound?

A2: Under stress conditions, this compound can degrade into several related substances. While the exact number can vary depending on the specific conditions, studies have identified multiple degradation products.[1] The degradation pathways are similar to those of lamivudine, a structurally related compound, and can involve hydrolysis and oxidation of the parent molecule.[3]

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: For laboratory purposes, freshly prepared solutions are always recommended. If storage is necessary, this compound oral solution should be stored refrigerated at 2°C to 8°C (36°F to 46°F).[4][5] If stored at room temperature (20°C to 25°C or 68°F to 77°F), it should be used within 3 months.[4][5][6] Always keep containers tightly closed to prevent contamination and solvent evaporation.[4][5]

Q4: I need to perform forced degradation studies on this compound. What are the typical stress conditions used?

A4: Forced degradation studies for this compound typically involve exposure to acidic (e.g., 0.1N to 1N HCl), basic (e.g., 0.1N to 1N NaOH), and oxidative (e.g., 3% to 30% H₂O₂) conditions.[2][7][8] Thermal stress is usually applied by heating the solution (e.g., at 60°C to 70°C), and photostability is assessed by exposure to UV light or natural sunlight.[7][9][10]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Rapid loss of this compound concentration in solution. | Inappropriate pH: this compound degrades significantly in both acidic and alkaline conditions.[1] | Maintain the pH of your solution within a stable range. The mobile phase in some HPLC methods uses a pH of around 3.5 to 6.8, suggesting better stability in this range.[11] |

| High Temperature: Elevated temperatures accelerate the degradation process.[12] | Prepare and store solutions at recommended temperatures (refrigerated or controlled room temperature). Avoid unnecessary exposure to heat sources. | |

| Oxidation: The presence of oxidizing agents will degrade this compound.[1][2] | Use high-purity solvents and de-gas them before use to remove dissolved oxygen. Avoid using excipients or reagents with oxidizing potential. | |

| Appearance of unknown peaks during HPLC analysis. | Degradation of this compound: The new peaks are likely degradation products. | Perform a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent peak. This will help in identifying the unknown peaks in your sample. |

| Contamination: The solution may be contaminated with other substances. | Ensure proper cleaning of all glassware and use high-purity solvents and reagents. Prepare a blank solution (solvent without this compound) and run it on the HPLC to check for any background contamination. | |

| Inconsistent results in stability studies. | Photodegradation: this compound is susceptible to degradation upon exposure to light.[2][10] | Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions where possible. |

| Incompatibility with excipients: Certain excipients in the formulation may be interacting with this compound. | Conduct drug-excipient compatibility studies to identify any potential interactions.[13] |

Quantitative Data Summary

The following tables summarize the extent of this compound degradation under various stress conditions as reported in different studies.

Table 1: Summary of this compound Degradation under Forced Stress Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |

| Acid Hydrolysis | 1N HCl | 1 hour | 60°C | Significant | [7] |

| Base Hydrolysis | 1N NaOH | Not Specified | Not Specified | Significant | [2] |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Significant | [7] |

| Thermal | Heat | 24 hours | 70°C | Sensitive | [7][12] |

| Photolytic | Sunlight | 6 hours | Not Specified | 56% | [2] |

Note: "Significant" or "Sensitive" indicates that substantial degradation was observed, but the exact percentage was not always provided in the cited literature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a generalized procedure based on several published methods for the analysis of this compound and its degradation products.[1][14][15]

-

Chromatographic System:

-

Mobile Phase Preparation:

-

A common mobile phase consists of a mixture of a buffer and an organic solvent. For example, a gradient elution using ammonium formate (pH 4.2) and methanol, or an isocratic system with a buffer (e.g., 0.02M sodium dihydrogen orthophosphate at pH 3.5) and methanol in a 30:70 ratio.[1][11]

-

Filter the mobile phase through a 0.22 µm membrane filter and degas before use.[7]

-

-

Standard Solution Preparation:

-

Sample Preparation:

-

For drug products, accurately weigh and crush tablets, then dissolve the powder in the mobile phase to achieve a known theoretical concentration of this compound.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the this compound peak based on its retention time and peak area compared to the standard. Degradation products will appear as separate peaks.

-

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 100-1000 µg/mL.[8][10]

-

Acid Degradation:

-

Mix equal volumes of the this compound stock solution and an acidic solution (e.g., 1N HCl).

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1 hour).[7]

-

Cool the solution and neutralize it with an appropriate base (e.g., 1N NaOH) before dilution with the mobile phase for HPLC analysis.[10]

-

-

Alkali Degradation:

-

Mix equal volumes of the this compound stock solution and a basic solution (e.g., 1N NaOH).

-

Keep the mixture at room temperature or an elevated temperature for a set time.

-

Neutralize the solution with an appropriate acid (e.g., 1N HCl) before analysis.[10]

-

-

Oxidative Degradation:

-

Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the mixture at room temperature for a specified duration (e.g., 24 hours).[7]

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the this compound solution in a thermostatically controlled oven at a high temperature (e.g., 70°C) for 24 hours.[7]

-

Cool the solution before analysis.

-

-

Photolytic Degradation:

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and this compound and explanation to their differential degradation behavior by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gilead.com [gilead.com]

- 5. askgileadmedical.com [askgileadmedical.com]

- 6. gilead.com [gilead.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing this compound, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. alliedacademies.org [alliedacademies.org]

- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, this compound, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 14. ijpsonline.com [ijpsonline.com]

- 15. RP-HPLC method for stability of this compound and tenofovir. [wisdomlib.org]

Emtricitabine Off-Target Effects: A Technical Support Guide for Cell Culture Experiments

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Emtricitabine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its main off-target effect in cell culture?

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that, in its phosphorylated active form (this compound 5'-triphosphate), acts as a competitive inhibitor and chain terminator of viral reverse transcriptase, effectively halting viral DNA synthesis.[1] The primary off-target effect observed in cell culture is mitochondrial toxicity.[2] This toxicity stems from the inhibition of human mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[3][2][4] Inhibition of Pol γ can lead to mtDNA depletion, impaired mitochondrial function, and subsequent cellular damage.

Q2: Which cell lines are recommended for studying the mitochondrial toxicity of this compound?

Several cell lines are suitable for investigating this compound-induced mitochondrial toxicity. Commonly used models include:

-

HepG2 (human hepatoma cells): These cells are frequently used to assess drug-induced liver injury and mitochondrial dysfunction.[1][5]

-

CEM (human T-lymphoblastoid cells): As a T-cell line, CEM cells are relevant to HIV research and have been used to study the intracellular metabolism and effects of this compound.

-

RPTECs (human renal proximal tubule epithelial cells): These cells are valuable for investigating potential renal toxicity, another concern with some NRTIs.[6]

The choice of cell line should be guided by the specific research question and the desire to model toxicity in a relevant tissue type.

Q3: How can I minimize the off-target effects of this compound in my cell culture experiments?

Several strategies can be employed to mitigate the off-target effects of this compound:

-

Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired antiviral effect while minimizing mitochondrial toxicity. A thorough dose-response study is crucial.

-

Combination Therapy: Co-administering this compound with other antiretroviral agents, such as Tenofovir, can sometimes result in additive or synergistic antiviral activity, potentially allowing for lower, less toxic concentrations of each drug.[1][7][8] However, some combinations may exacerbate toxicity, so empirical testing is necessary.[1][6]

-

Uridine Supplementation: Since this compound is a pyrimidine analog, supplementing the culture medium with uridine may help to bypass the block in pyrimidine synthesis and reduce mitochondrial toxicity.[4][9][10][11]

-

Careful Monitoring: Regularly assess mitochondrial function using the assays described in the experimental protocols section below.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |